molecular formula C19H10Cl5NO4S B2389372 N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE CAS No. 314751-20-7

N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE

Cat. No.: B2389372
CAS No.: 314751-20-7
M. Wt: 525.6
InChI Key: HFKVPHRTMAESCZ-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of multiple chlorine atoms and a sulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,3,5,6-tetrachloro-4-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE has been explored for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple chlorine atoms and the sulfonyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROBENZENESULFONYL)-N-(2,3,5,6-TETRACHLORO-4-HYDROXYPHENYL)BENZAMIDE: Similar in structure but with variations in the substituents.

    Bis(4-chlorophenyl)sulfone: Contains a sulfone group and two chlorophenyl groups.

    N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide: Lacks the sulfonyl group but has similar chlorinated phenyl groups.

Uniqueness

This compound is unique due to the combination of its sulfonyl group and multiple chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl5NO4S/c20-11-6-8-12(9-7-11)30(28,29)25(19(27)10-4-2-1-3-5-10)17-13(21)15(23)18(26)16(24)14(17)22/h1-9,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKVPHRTMAESCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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